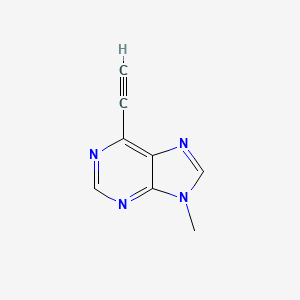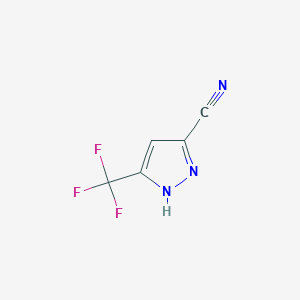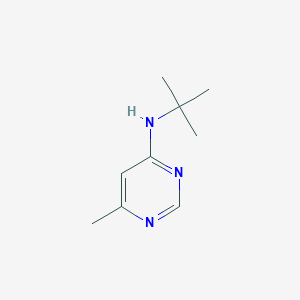![molecular formula C17H11F3N2O2 B6416826 (2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 324759-59-3](/img/structure/B6416826.png)
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (hereafter referred to as “TFCA”) is a synthetic compound with a variety of potential applications in scientific research. It is a trifluoromethylated phenylimine derivative of chromene-3-carboxamide, and has been studied for its biological and pharmacological properties.
Scientific Research Applications
TFCA has been studied for its potential applications in scientific research. It has been reported to have antifungal and antibacterial activities, and has been used to study the mechanisms of action of certain drugs. It has also been used in the study of the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. In addition, TFCA has been used in the study of the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters.
Mechanism of Action
The mechanism of action of TFCA is not fully understood. However, it is believed that TFCA acts as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is thought that TFCA binds to the active site of these enzymes and prevents them from functioning normally. This inhibition of enzyme activity is believed to be the basis of its biological and pharmacological effects.
Biochemical and Physiological Effects
TFCA has been reported to have various biochemical and physiological effects. It has been reported to have antifungal and antibacterial activities, and has been used to study the mechanisms of action of certain drugs. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, TFCA has been studied for its potential effects on the cardiovascular system, such as its potential to reduce cholesterol levels.
Advantages and Limitations for Lab Experiments
TFCA has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easy to obtain and store. It is also a relatively stable compound, with a long shelf life. In addition, it has been reported to have good yields in its synthesis and can be easily scaled up for larger production.
However, there are also some limitations for the use of TFCA in laboratory experiments. It is not a naturally occurring compound, and its mechanism of action is not fully understood. In addition, its effects on the human body have not been fully studied, and it is not approved for clinical use.
Future Directions
The potential applications of TFCA in scientific research are numerous. Further research is needed to understand its mechanism of action and to explore its potential therapeutic applications. In addition, more research is needed to understand its effects on the human body and to determine its safety and efficacy for clinical use. Finally, further research is needed to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Synthesis Methods
TFCA can be synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethylbenzaldehyde with ethylenediamine in the presence of a base catalyst to form the corresponding Schiff base. This Schiff base is then reacted with ethyl chloroformate in the presence of a strong acid catalyst to form the desired TFCA. This synthesis method has been reported to have good yields and can be easily scaled up for larger production.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)11-5-7-12(8-6-11)22-16-13(15(21)23)9-10-3-1-2-4-14(10)24-16/h1-9H,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJHHUVDAKSZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)
![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)

![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)




![1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6416816.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)
![4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]benzene-1-sulfonamide](/img/structure/B6416838.png)
![3-phenyl-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6416842.png)